

Spectroscopic Profile of 2-Methyl-2-octene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-octene

Cat. No.: B092814

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of organic compounds is paramount for structural elucidation and quality control. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methyl-2-octene**.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Methyl-2-octene**.

Table 1: Predicted ^1H NMR Data for **2-Methyl-2-octene**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H3	~5.1	t	~7.1
H4	~1.97	q	~7.5
H1'	~1.68	s	-
H1	~1.60	s	-
H5	~1.35	sextet	~7.4
H6, H7	~1.28	m	-
H8	~0.88	t	~7.1

Table 2: ^{13}C NMR Data for **2-Methyl-2-octene**

Carbon	Chemical Shift (ppm)
C2	132.7
C3	123.6
C4	35.4
C5	31.9
C6	29.5
C7	22.8
C8	14.1
C1'	25.4
C1	23.4

Table 3: IR Spectroscopy Data for **2-Methyl-2-octene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958	Strong	C-H stretch (alkane)
2927	Strong	C-H stretch (alkane)
2858	Medium	C-H stretch (alkane)
1458	Medium	C-H bend (alkane)
1377	Medium	C-H bend (alkane)
835	Weak	=C-H bend (alkene)

Table 4: Mass Spectrometry Data for **2-Methyl-2-octene**

m/z	Relative Intensity (%)	Proposed Fragment
126	15	[M] ⁺ (Molecular Ion)
111	20	[M - CH ₃] ⁺
97	30	[M - C ₂ H ₅] ⁺
83	45	[M - C ₃ H ₇] ⁺
70	80	[C ₅ H ₁₀] ⁺
55	100	[C ₄ H ₇] ⁺ (Base Peak)
41	95	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like **2-Methyl-2-octene** is as follows:

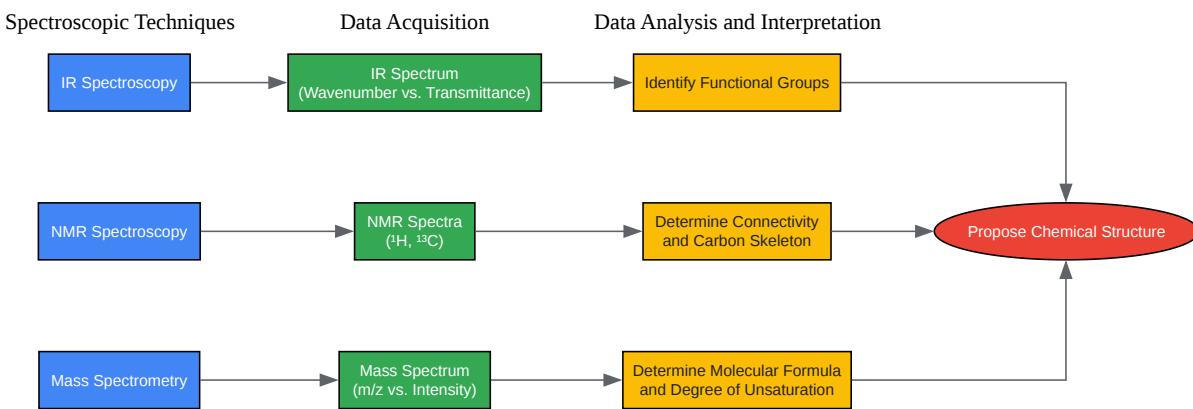
- Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of a neat liquid sample like **2-Methyl-2-octene** is typically obtained using the following procedure:

- Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.
- Data Acquisition: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):


The mass spectrum of a volatile liquid like **2-Methyl-2-octene** is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system:

- Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.
- Ionization: The separated analyte molecules eluting from the GC column enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M^+) and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Methyl-2-octene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-octene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092814#spectroscopic-data-for-2-methyl-2-octene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com